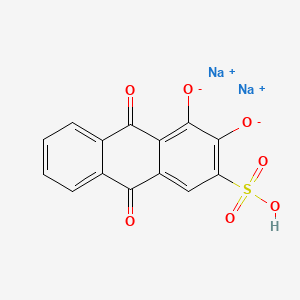

3-Alizarinsulfonic acid disodium salt

Beschreibung

BenchChem offers high-quality 3-Alizarinsulfonic acid disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Alizarinsulfonic acid disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

93982-72-0 |

|---|---|

Molekularformel |

C14H6Na2O7S |

Molekulargewicht |

364.24 g/mol |

IUPAC-Name |

disodium;9,10-dioxo-3-sulfoanthracene-1,2-diolate |

InChI |

InChI=1S/C14H8O7S.2Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;/h1-5,17-18H,(H,19,20,21);;/q;2*+1/p-2 |

InChI-Schlüssel |

WPDYCSQWAJUFAE-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)[O-])[O-])S(=O)(=O)O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)[O-])[O-])S(=O)(=O)O.[Na+].[Na+] |

Andere CAS-Nummern |

93982-72-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Alizarinsulfonic Acid Disodium Salt (Alizarin Red S) for Mineralization Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Alizarinsulfonic acid disodium salt, widely known in the scientific community as Alizarin Red S (ARS). We will move beyond basic facts to deliver field-proven insights into its mechanism, application, and quantification, ensuring your experimental success when assessing calcific deposition in biological systems.

Section 1: Core Compound Profile and Physicochemical Properties

Alizarin Red S is an anthraquinone derivative that has become a cornerstone histological stain for identifying calcium deposits.[1][2] Its utility spans from fundamental research in osteogenesis to preclinical screening in drug development.[2][3] The compound is the water-soluble sodium salt of Alizarin sulfonic acid.[1][4]

Understanding the fundamental properties of a reagent is the first step toward its successful application. The key physicochemical data for Alizarin Red S are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | [1] |

| Synonyms | Alizarin Red S, Mordant Red 3, C.I. 58005, Alizarin Carmine | [1][5] |

| CAS Number | 130-22-3 | [4] |

| Chemical Formula | C₁₄H₇NaO₇S | [1][4][6] |

| Molecular Weight | 342.26 g/mol | [7][8] |

| Appearance | Orange-yellow to dark red powder | [5][8] |

| Solubility | Soluble in water and alcohol | [3][7] |

Section 2: The Chemistry of Detection: Mechanism of Action

The efficacy of Alizarin Red S is rooted in a specific chemical reaction known as chelation.[9][10] This is not merely a non-specific dye accumulation; it is a direct and selective binding process with calcium cations (Ca²⁺).

The anthraquinone core of the ARS molecule contains hydroxyl (-OH) and sulfonate (-SO₃⁻) groups.[2] In a precisely controlled acidic environment (pH 4.1-4.3), these groups act as ligands, forming coordinate bonds with calcium ions present in mineralized nodules.[2][10] This interaction creates a stable, insoluble Alizarin Red S-Calcium complex, often referred to as a "lake pigment," which precipitates as a vivid orange-red deposit at the site of mineralization.[1][2][11]

A key characteristic of this complex is its birefringence, meaning it can split a beam of polarized light. This property can be leveraged for enhanced visualization using a polarizing microscope.[2][10]

Caption: Chelation mechanism of Alizarin Red S with Calcium ions.

Section 3: Field-Proven Experimental Protocol for In Vitro Mineralization Staining

This protocol provides a robust, step-by-step methodology for staining mineralized nodules in cell culture, a common application in osteogenesis research. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the system.

Objective: To qualitatively visualize and prepare for subsequent quantification of calcium deposits in cultured cells (e.g., osteoblasts, MSCs).

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin[9][12]

-

Deionized/Distilled Water

-

Alizarin Red S Staining Solution (2% w/v, pH adjusted to 4.1-4.3 with ammonium hydroxide or HCl)[11]

Step-by-Step Methodology

-

Preparation and Aspiration: At the end of the culture period, carefully aspirate the cell culture medium.

-

Scientist's Insight: Perform this step with extreme care. Mineralized nodules can be fragile and detach easily, leading to a significant underestimation of mineralization.[12]

-

-

Washing: Gently wash the cell monolayer twice with PBS.

-

Causality: This removes residual medium proteins and salts that could interfere with fixation or cause non-specific background staining.

-

-

Fixation: Add the fixative (e.g., 4% PFA) to completely cover the cell layer and incubate for 15-30 minutes at room temperature.[12][13]

-

Causality: Fixation cross-links proteins, preserving cellular morphology and locking the mineral deposits in place, preventing their loss during subsequent washing and staining steps.

-

-

Post-Fixation Wash: Aspirate the fixative and wash the cells three times with deionized water.

-

Causality: It is critical to remove all residual fixative, as it can interfere with the pH-sensitive ARS binding reaction.

-

-

Staining: Add the Alizarin Red S working solution to each well, ensuring the cell layer is fully covered. Incubate for 20-30 minutes at room temperature, protected from light.[11][14]

-

Scientist's Insight: The incubation time may require optimization. Weaker mineralization might require longer incubation, but over-staining can obscure details and increase background. Check a test well microscopically after 20 minutes.[12]

-

-

Final Washes: Carefully remove the ARS solution and wash the wells 4-5 times with deionized water until the wash water runs clear.

-

Causality: This step is crucial for reducing non-specific background staining by removing all unbound dye, thereby increasing the signal-to-noise ratio for imaging and quantification.[15]

-

-

Imaging: The plate is now ready for visual inspection and imaging. Add a small volume of PBS to each well to prevent drying during microscopy. Differentiated cells with mineral deposits will appear bright orange-red.[13]

Caption: Standardized workflow for Alizarin Red S staining and analysis.

Section 4: From Vision to Value: Quantitative Analysis

Visual confirmation is powerful, but robust research demands quantitative data. There are two primary, validated methods for quantifying ARS staining.

Method 1: Image-Based Analysis (e.g., ImageJ/Fiji)

This non-destructive method uses image analysis software to determine the extent of staining.

-

Principle: Digital images of the stained wells are analyzed to calculate the percentage of the total area that is positively stained.[16]

-

Advantages: Preserves the sample for morphological analysis; free and accessible software; high-throughput potential.[16]

-

Limitations: Can be subjective due to user-defined thresholds; requires highly consistent imaging conditions (lighting, magnification) across all samples.[16]

-

Quantitative Readout: Percent stained area, integrated density.[16]

Method 2: Chemical Extraction and Spectrophotometry

This is an endpoint assay that measures the total amount of bound dye.

-

Principle: The ARS-calcium complex is solubilized from the stained cell layer using a solvent, and the amount of extracted dye is measured using a spectrophotometer.[9]

-

Common Solvents: 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC).[11][12]

-

Protocol Outline:

-

After staining and washing (Step 6 above), add 10% acetic acid to each well.[16]

-

Incubate for 30 minutes with shaking to dissolve the stain and detach the cell layer.[11][16]

-

Transfer the cell suspension/dye mixture to a microcentrifuge tube.

-

Heat to 85°C for 10 minutes, then centrifuge to pellet debris.[17]

-

Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium hydroxide.[14][17]

-

Read the absorbance of the solution in a 96-well plate, typically at 405 nm.[11][14][17]

-

-

Advantages: Highly sensitive and objective; provides a direct measure of total mineral deposition.[14]

-

Limitations: Destroys the sample; requires preparation of a standard curve for absolute quantification.

Expert Recommendation: For high-throughput screening or when subtle differences are expected, the extraction and spectrophotometry method is generally more sensitive and reproducible.[14] For studies where cell morphology and the spatial distribution of nodules are important, image-based analysis is indispensable.

References

- Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (2025, July 2). Vertex AI Search.

- How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025, November 12). Vertex AI Search.

-

Alizarin Red S. In: Wikipedia. Available from: [Link]

- Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. (2025, July 8). Vertex AI Search.

-

Kanczler, J. M., & Oreffo, R. O. C. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 24(1), 3. Available from: [Link]

-

Alizarin Red S - Calcium. WebPath. Available from: [Link]

-

Alizarin Red S Staining Protocol For Calcium: Novaultra Special Stain Kits. Scribd. Available from: [Link]

-

ALIZARINE RED S AR. Loba Chemie. Available from: [Link]

-

Alizarin red S, Practical grade. HiMedia Laboratories. Available from: [Link]

-

Klontzas, M. E., et al. (2017). Alizarin red S staining and quantification. Bio-protocol, 7(18), e2521. Available from: [Link]

-

Alizarin Red S Staining Quantification Assay (ARed-Q). 3H Biomedical. Available from: [Link]

-

Alizarin red S. ottokemi.com. Available from: [Link]

-

ALIZARIN SULFONIC ACID SODIUM SALT. ChemBK. Available from: [Link]

-

Sodium alizarinesulfonate. PubChem. Available from: [Link]

-

Alizarin Red S sod salt, 5g. Worldwide Life Sciences. Available from: [Link]

Sources

- 1. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alizarin Red S | 130-22-3 [chemicalbook.com]

- 4. Alizarin red S, Practical grade [himedialabs.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Alizarin red S | 130-22-3 | www.ottokemi.com [ottokemi.com]

- 7. chembk.com [chembk.com]

- 8. Sodium alizarinesulfonate | C14H7NaO7S | CID 3955344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webpath.med.utah.edu [webpath.med.utah.edu]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. oricellbio.com [oricellbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

A Technical Guide to the Solubility of 3-Alizarinsulfonic Acid Disodium Salt (Alizarin Red S): A Comparative Analysis in Water and Ethanol

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Alizarinsulfonic acid disodium salt, commonly known as Alizarin Red S, in two prevalent laboratory solvents: water and ethanol. As a vital dye in histology, analytical chemistry, and materials science, understanding its solubility characteristics is paramount for researchers and drug development professionals. This document synthesizes physicochemical principles, quantitative data from the literature, and standardized experimental protocols to offer a complete reference. We explore the molecular basis for the significantly higher solubility of this anionic dye in water compared to ethanol, detail the critical influence of environmental factors such as pH and temperature, and provide validated, step-by-step methodologies for both solubility determination and solution preparation. The guide is structured to provide not just data, but a foundational understanding of the causality behind the experimental observations and protocols, ensuring scientific integrity and reproducibility.

Introduction

3-Alizarinsulfonic acid disodium salt (C₁₄H₇NaO₇S), or Alizarin Red S (ARS), is a sulfonated anthraquinone dye first described in 1871.[1] Its utility stems from its ability to form intensely colored chelate complexes with metal cations, most notably calcium.[2][3][4] This property has made it an indispensable tool in biomedical research for identifying and quantifying calcium deposits in tissues and cell cultures, a process critical for studying osteogenesis and pathological calcification.[1][2] Beyond histology, it serves as a pH indicator and a chromogenic agent in complexometric titrations.[2][3]

The performance of ARS in any application is fundamentally dependent on its behavior in solution. The choice between an aqueous or ethanolic solvent system can dramatically alter experimental outcomes. This guide aims to provide an in-depth, authoritative examination of the solubility of Alizarin Red S in water versus ethanol. We will dissect the underlying chemical principles, present and reconcile quantitative data, and provide robust protocols grounded in international standards to empower researchers to make informed decisions in their experimental design.

Part 1: The Physicochemical Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved. The significant difference in the solubility of Alizarin Red S in water and ethanol can be directly attributed to their respective molecular structures and intermolecular forces.

Molecular Structure Analysis

-

Alizarin Red S (ARS): The ARS molecule possesses distinct regions of varying polarity. The large anthraquinone backbone is aromatic and largely non-polar. However, the two hydroxyl (-OH) groups and, most importantly, the ionic sodium sulfonate (-SO₃⁻Na⁺) group, impart significant polarity.[4] The sulfonate group, being the salt of a strong acid, is fully ionized in solution, making ARS an anionic salt. This ionic character is the dominant factor determining its solubility.

-

Water (H₂O): Water is a highly polar protic solvent. Its small size and strong hydrogen-bonding network make it an exceptional solvent for ionic and highly polar compounds.

-

Ethanol (C₂H₅OH): Ethanol is also a polar protic solvent due to its hydroxyl group. However, the presence of the non-polar ethyl (-C₂H₅) group makes it significantly less polar than water.

Solvent-Solute Interactions

The dissolution process is driven by the formation of new, energetically favorable interactions between solute and solvent molecules that overcome the forces holding the solute's crystal lattice together.

-

In Water: The high solubility of ARS in water is due to strong ion-dipole interactions between the sodium (Na⁺) and sulfonate (SO₃⁻) ions of the dye and the partial negative (oxygen) and partial positive (hydrogen) charges of the water molecules, respectively. Furthermore, water molecules form extensive hydrogen bonds with the hydroxyl groups of the ARS molecule. These powerful intermolecular forces effectively solvate the ARS ions, leading to high solubility.

-

In Ethanol: While ethanol can engage in hydrogen bonding via its hydroxyl group, its lower polarity and the steric hindrance from the ethyl group result in weaker ion-dipole and hydrogen bonding interactions with ARS compared to water. The energy released from these interactions is less sufficient to overcome the strong ionic attractions within the ARS crystal lattice, leading to lower solubility.

Part 2: Quantitative and Qualitative Solubility Data

The literature presents a range of solubility values, which can vary based on the purity of the compound, temperature, and experimental methodology.

Comparative Solubility Overview

| Solvent | Reported Solubility | Classification | Source(s) |

| Water | 68 g/L (6.8 g/100 mL) at 25°C | Soluble | [5][6] |

| 2 g in 100 mL (2% w/v) | Soluble | [7][8] | |

| 1 mg/mL (0.1 g/100 mL) | Sparingly Soluble | [9] | |

| Ethanol | "Slightly soluble" / "Sparingly soluble" | Slightly Soluble | [2][10][11] |

| "Soluble" | Soluble | [1][12][13] | |

| "Readily soluble" | Soluble | [14] | |

| "Insoluble" | Insoluble | [15][16] |

Expert Analysis of Discrepancies: The significant discrepancy in reported aqueous solubility (68 g/L vs. 1 mg/mL) is noteworthy. The higher value of 68 g/L is more consistent with the common practice of preparing 2% (20 g/L) staining solutions and the compound's ionic nature. The lower 1 mg/mL value may refer to a specific, less pure grade of the dye or solubility under non-ideal pH conditions. For ethanol, the conflicting reports from "insoluble" to "readily soluble" likely reflect differences in the grade of ethanol (e.g., absolute vs. 95%), temperature, and the specific purity of the ARS used. Practical protocols demonstrate that concentrations from 0.1% to 1% (1-10 g/L) are achievable, suggesting moderate solubility.[17]

Key Factors Influencing Solubility

-

Effect of pH: The pH of the aqueous solution is a critical parameter. ARS has two pKa values, approximately 4.5 and 11, corresponding to the deprotonation of its hydroxyl groups.[3][12] In highly acidic solutions (pH < 4), the sulfonate group remains ionized, but the hydroxyl groups are protonated, which can affect intermolecular interactions and potentially reduce solubility. The standard pH for staining protocols is tightly controlled between 4.1 and 4.3, not for maximizing solubility, but for optimizing the chelation reaction with calcium.[7][8][18] Conversely, increasing pH can enhance the solubility of some forms of alizarin.[19]

-

Effect of Temperature: As with most solid solutes, the solubility of ARS in water increases with temperature, as evidenced by reports of its solubility in "hot water".[3] This is due to the increased kinetic energy of the solvent molecules, which facilitates the disruption of the solute's crystal lattice.

Part 3: Authoritative Protocol for Experimental Solubility Determination

To ensure trustworthy and reproducible results, solubility should be determined using a standardized methodology. The OECD Test Guideline 105 provides such a standard.[20][21][22] For a compound like Alizarin Red S with solubility well above 10⁻² g/L, the Flask Method is the recommended approach.[22][23]

Standard Protocol: OECD 105 Flask Method

This protocol describes a self-validating system for determining the aqueous solubility of Alizarin Red S at a controlled temperature.

1. Preparation:

- Ensure the Alizarin Red S sample is of high purity with known specifications.

- Use deionized or distilled water as the solvent.

- Select a thermostatically controlled environment (e.g., a shaking water bath) set to the desired temperature (e.g., 25°C ± 0.5°C).

2. Saturation:

- Add an excess amount of Alizarin Red S to a flask containing a known volume of water. The excess solid should be clearly visible.

- Seal the flask and place it in the thermostatically controlled shaker.

- Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should establish this duration; typically, 24 to 48 hours is adequate. Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24h, 48h) until the value remains constant.

3. Phase Separation:

- Remove the flask from the shaker and allow the excess solid to settle at the test temperature.

- Carefully separate the saturated aqueous phase from the undissolved solid. This must be done without altering the temperature. Centrifugation in a temperature-controlled centrifuge followed by careful collection of the supernatant is the preferred method. Filtration can also be used, but care must be taken to avoid clogging or temperature changes.

4. Analysis:

- Accurately determine the concentration of Alizarin Red S in the saturated solution. A validated analytical method is required.

- Recommended Method: UV-Vis Spectrophotometry. Prepare a series of standard solutions of known ARS concentrations and generate a calibration curve by measuring absorbance at its λmax (approx. 556 nm).[3][12] Measure the absorbance of the saturated sample (after appropriate dilution) and determine its concentration from the calibration curve.

- Perform at least three independent experiments to ensure reproducibility.

Experimental Workflow: OECD 105 Flask Method

Caption: Workflow for solubility determination via the OECD 105 Flask Method.

Part 4: Practical Protocols and Field Insights

The choice of solvent is dictated by the experimental goal. Aqueous solutions are standard for most biological staining, while ethanolic solutions may be used in specific protocols where dehydration is required simultaneously with staining.

Protocol: Preparation of 2% (w/v) Aqueous Staining Solution

This is the most common preparation for histological staining of calcium deposits.

-

Weigh 2.0 grams of Alizarin Red S powder.

-

Add the powder to 100 mL of distilled or deionized water and mix thoroughly until fully dissolved.[7][8]

-

Critical Step: Adjust the pH of the solution to between 4.1 and 4.3.[7][8][18]

-

Use a calibrated pH meter for accuracy.

-

Slowly add 0.1% to 0.5% ammonium hydroxide dropwise to raise the pH.[7]

-

If the pH overshoots 4.3, use dilute HCl to lower it below 4.1 and then carefully re-adjust upwards with ammonium hydroxide.

-

Causality: This specific acidic pH is crucial. It ensures that the ARS molecule is in the correct protonation state to efficiently chelate with Ca²⁺ ions, forming the characteristic orange-red precipitate.[4]

-

-

For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[7]

-

Store the solution at 4°C, protected from light. It is recommended to use the solution within one month, as the pH can drift over time.[7]

Protocol: Preparation of 0.1% (w/v) Ethanolic Solution

This preparation is suitable for applications requiring a non-aqueous stain.

-

Weigh 0.1 grams of Alizarin Red S powder.

-

Add the powder to 100 mL of 95% ethanol.

-

Mix thoroughly using a magnetic stirrer until the powder is fully dissolved. Gentle warming may aid dissolution but should be done with caution due to ethanol's flammability.

-

Store in a tightly sealed container to prevent ethanol evaporation.

Solvent Selection Workflowdot

Sources

- 1. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 2. Alizarin Red S | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]

- 3. sdlookchem.com [sdlookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alizarin Red S | Shop | Lab Chemicals | Reflecta Laboratories [labequipsupply.co.za]

- 6. carlroth.com [carlroth.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. healthsciences.usask.ca [healthsciences.usask.ca]

- 9. certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

- 13. chemwhat.com [chemwhat.com]

- 14. biolaboratorium.com [biolaboratorium.com]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. carlroth.com [carlroth.com]

- 18. webpath.med.utah.edu [webpath.med.utah.edu]

- 19. mdpi.com [mdpi.com]

- 20. oecd.org [oecd.org]

- 21. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 22. oecd.org [oecd.org]

- 23. filab.fr [filab.fr]

Methodological & Application

Application Note: Quantitative Analysis of Calcium Deposition Using Alizarin Red S

A Methodological Framework for High-Fidelity Extraction and Spectrophotometry

Abstract & Biological Significance

The quantification of calcium deposition is a cornerstone metric for evaluating osteogenesis, investigating mesenchymal stem cell (MSC) differentiation, and modeling ectopic vascular calcification in vitro. Alizarin Red S (ARS), an anthraquinone derivative, is the gold standard for staining extracellular matrix (ECM) calcification. While traditionally utilized as a qualitative endpoint for visualizing mineralized nodules, qualitative imaging alone is inadequate for discerning subtle, statistically significant differences induced by therapeutic compounds.

This technical guide outlines the mechanistic rationale and provides a highly reproducible, self-validating protocol for the acetic acid extraction and spectrophotometric quantification of ARS. We systematically establish why acid extraction supersedes legacy methodologies and provide an end-to-end procedural workflow engineered for analytical precision.

Mechanistic Principles (Biological & Chemical)

The efficacy of the ARS assay relies on the distinct coordination chemistry between the dye and calcium ions.

Chemical Chelation: ARS (sodium alizarin sulfonate) reacts with calcium cations to form an insoluble, birefringent red ARS-calcium chelate complex [1]. This binding is driven by the sulfonate and hydroxyl groups of the ARS molecule coordinating with ECM-bound calcium. pH Dependency: The reaction kinetics are exceptionally pH-sensitive. The optimal binding cascade occurs precisely between pH 4.1 and 4.3 [1]. If the staining solution drops below pH 4.0, the weak acid environment will begin to dissolve the calcium phosphate nodules, generating false negatives. If the pH exceeds 4.5, the dye undergoes non-specific electrostatic binding with basic amino acids in the cellular matrix, vastly inflating background noise [2].

The Extraction Paradigm: Acetic Acid vs. Cetylpyridinium Chloride (CPC)

For decades, researchers relied on 10% Cetylpyridinium Chloride (CPC) to extract ARS from monolayers [3]. However, the CPC methodology operates at a neutral pH (7.0), resulting in poor extraction efficiency for heavily mineralized nodules and generating a weak signal-to-noise ratio.

The Acetic Acid Extraction method, pioneered by Gregory et al. (2004) [3], leverages low pH (acidic) conditions coupled with thermal energy to forcefully dissolve the calcified matrix, releasing 100% of the bound dye. Because the acidic conditions protonate the ARS molecule (rendering it colorless), a subsequent neutralization step using ammonium hydroxide is required to deprotonate the dye, restoring its vibrant red-orange chromophore for precise colorimetric detection at 405 nm.

Table 1: Quantitative Comparison of Extraction Methods

| Parameter | Cetylpyridinium Chloride (CPC) | Acetic Acid Extraction (Recommended) |

| Extraction Mechanism | Micellar solubilization at pH 7.0 | Acidic dissociation of Calcium-ARS complex |

| Detection Wavelength | 550 nm | 405 nm |

| Linear Dynamic Range | 250 µM – 2 mM (Narrow) | <50 µM – 2 mM (Exceptionally Wide) |

| Sensitivity | Low (Suboptimal for early osteogenesis) | High (~3x more sensitive than CPC) |

| Extinction Coefficient | ~165 M⁻¹ cm⁻¹ | ~1100 M⁻¹ cm⁻¹ |

| Drawback | Fails to extract dense nodules fully | Requires post-extraction neutralization |

Experimental Workflow & Decision Matrix

The following Graphviz diagram depicts the critical pathways from osteogenic induction through to analytical quantification, illustrating the distinct phases of the biological and chemical pipeline.

Figure 1: Methodological workflow for Alizarin Red S Staining and Acetic Acid Extraction Quantification.

Reagents and Solution Preparation

1. 4% Paraformaldehyde (PFA) in PBS: Used for fixation. (Expert Note: Do NOT use methanol or ethanol for fixation. Alcohol-based fixatives dehydrate and shrink the ECM, causing brittle mineralized nodules to prematurely detach from the culture plate during wash steps). 2. 40 mM Alizarin Red S Staining Solution:

-

Dissolve 1.37 g of Alizarin Red S (CAS 130-22-3) in 100 mL of diH₂O.

-

Critical Step: Titrate with 10% Ammonium Hydroxide dropwise until the pH reaches exactly 4.1 - 4.2 . Protect from light. 3. Extraction Reagents: 10% (v/v) Acetic Acid (Aqueous). 4. Neutralization Reagent: 10% (v/v) Ammonium Hydroxide (Aqueous).

Self-Validating Protocol: Acidic Extraction for Precision Quantification

The volumes listed below are standardized for a 6-well tissue culture plate. Scale accordingly based on surface area.

Step 1: Cell Fixation

-

Aspirate culture media. Gently wash the monolayer twice with 2 mL of Ca²⁺/Mg²⁺-free PBS. Rinse against the well walls to prevent sheer stress from dislodging calcified nodules.

-

Add 2 mL of 4% PFA to each well. Incubate at room temperature for 15–30 minutes.

-

Aspirate PFA and thoroughly wash the wells three times with 2 mL of diH₂O. (Residual PBS salts can cross-react with ARS, causing artifactual background staining).

Step 2: ARS Staining

-

Add 2 mL of 40 mM Alizarin Red S (pH 4.1–4.2) to each well.

-

Incubate at room temperature for 20 minutes on an orbital shaker set to a gentle speed (e.g., 50 rpm).

-

Aspirate the dye. Wash the wells four times with 2 mL of diH₂O, or until the wash buffer runs completely clear. The final wash should have no residual pink hue.

Step 3: Qualitative Imaging (Optional but Recommended)

-

Capture phase-contrast or brightfield images of the wet monolayer. Look for dense, dark-red/orange birefringent deposits.

Step 4: Acidic Extraction

-

Add 800 µL of 10% Acetic Acid to each well. Incubate for 30 minutes at room temperature on an orbital shaker.

-

Using a cell scraper, mechanically dislodge the monolayer and the mineralized nodules. Transfer the resulting slurry (cells, acid, and dye) into a 1.5 mL microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Thermal Solubilization: Heat the tubes at 85°C for 10 minutes . (Causality: Heating provides the thermodynamic energy required to fully dissociate the heavily cross-linked ARS-calcium complexes into the acidic solution).

-

Immediately transfer the tubes to ice for 5 minutes to cool.

-

Centrifuge the slurry at 20,000 × g for 15 minutes to pellet cellular debris and insoluble matrix.

Step 5: Neutralization & Spectrophotometry

-

Carefully transfer 500 µL of the supernatant to a fresh microcentrifuge tube.

-

Add 150 µL of 10% Ammonium Hydroxide to neutralize the acid.

-

Self-Validation Check: You must visually observe a distinct color shift. The solution will transform from a pale yellow to a vibrant, deep orange-red. Check the pH using micro-pH paper; the target pH of the neutralized solution is ~4.1 to 4.5.

-

-

Transfer 150 µL aliquots of the neutralized solution into an opaque-walled, clear-bottom 96-well plate (run in technical triplicates).

-

Measure the Optical Density (OD) at 405 nm using a microplate reader.

Data Presentation & System Validation

To ensure empirical trustworthiness, the assay must include a Reagent Blank (Extraction buffer + Neutralization buffer without cells) and a Biological Control (Undifferentiated cells grown in basal media).

Standard Curve Generation (Optional for Absolute Quantification): If absolute molarity is required instead of relative fold-change, prepare a standard curve using known concentrations of ARS dye (ranging from 10 µM to 2 mM) diluted in the exact ratio of 10% Acetic Acid and 10% Ammonium Hydroxide used in the extraction step. Due to the high extinction coefficient of this method [3], the curve maintains strict linearity across this wide spectrum, circumventing the need for serial dilutions of highly mineralized samples.

Troubleshooting & Artifact Mitigation

-

Weak Absorbance Despite Visible Nodules: You may have failed to fully dissociate the dye. Ensure the 85°C heating step is strictly observed. Alternatively, the pH of the neutralization step may not have been fully restored.

-

High Background in Undifferentiated Controls: The pH of the primary ARS staining solution likely drifted above 4.5, allowing the dye to bind to cellular proteins via non-specific electrostatic interactions. Re-titrate the working solution.

-

Detachment of Monolayer: Excessive washing velocity or the use of alcohol-based fixatives disrupts the integrity of the extracellular matrix. Ensure 4% PFA is utilized and buffers are added dropwise against the sidewall.

References

-

Puchtler H, Meloan SN, Terry MS. "On the history and mechanism of alizarin and alizarin red S stains for calcium." Journal of Histochemistry and Cytochemistry. 1969 Feb;17(2):110-24. URL:[Link]

-

Vilmann H. "The in vivo staining of bone with alizarin red S." Journal of Anatomy. 1969 Nov;105(Pt 3):533-45. URL:[Link]

-

Gregory CA, Gunn WG, Peister A, Prockop DJ. "An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction." Analytical Biochemistry. 2004 Jun 1;329(1):77-84. URL:[Link]

Application Note: Advanced Complexometric Titration and Quantitative Assays Utilizing 3-Alizarinsulfonic Acid Disodium Salt

Target Audience: Analytical Chemists, Bio-Assay Formulators, and Pre-Clinical Drug Development Scientists.

Executive Summary

3-Alizarinsulfonic acid disodium salt—commonly known as Alizarin Red S (ARS)—is a highly versatile, water-soluble anthraquinone dye widely utilized across analytical chemistry and cell biology. While historically known as an acid-base and complexometric indicator, modern laboratory applications leverage its stoichiometric chelation properties for the precise quantification of polyvalent metallic cations (such as Al³⁺, Th⁴⁺, and Ca²⁺)[1]. This application note provides comprehensively validated, self-regulating protocols that transition ARS from a qualitative visual stain into a rigorous, quantitative spectrophotometric and titrimetric probe.

Physicochemical Profiling & Mechanistic Causality

To design a robust ARS-based assay, one must understand the causality behind its molecular interactions. ARS contains an organosulfonic acid moiety ensuring high aqueous solubility, alongside adjacent hydroxyl and quinone oxygen groups that form a high-affinity chelation pocket[1].

-

Causality of the Spectral Shift: In an acidic aqueous environment (below pH 4.3), free ARS remains pale yellow[2]. When polyvalent cations bind to the oxygen atoms of the hydroxyl groups, the resulting electron delocalization across the anthraquinone ring shifts the maximum absorption peak, yielding a stark visual transition to pink or red[3].

-

Causality of pH Dependence: ARS is fundamentally diacidic (pK₁ ≈ 5.5, pK₂ ≈ 11.0) and follows the Beer-Lambert law perfectly at its isobestic point of 456 nm[3]. Because of its inherent pH-dependent color changes—yellow to pink at pH 4.3–6.3, and brown-orange to violet at pH 9.4–12.0[2]—all complexometric titrations must strictly utilize buffered media. Failing to control pH results in a color shift from the indicator's natural deprotonation rather than genuine metal chelation.

Table 1: Physicochemical Parameters of Alizarin Red S

| Parameter | Value / Characteristic | Analytical Consequence |

| IUPAC Nomenclature | Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | The sulfonate group ensures solubility, avoiding the precipitation common with neutral Alizarin[1]. |

| Biphasic pH Transitions | Phase 1: pH 4.3 (Yellow) → 6.3 (Pink)Phase 2: pH 9.4 (Brown-orange) → 12.0 (Violet) | Assays targeting target metal complexation must be tightly buffered below pH 4.3 or calibrated strictly to isolate the complex's spectra[2]. |

| Isobestic Point | 456 nm (crossing point for all visible spectra between pH 2 and 9) | Serves as a reliable reference wavelength for total dye concentration regardless of protonation state[3]. |

Visualization: Complexometric Reaction Logic

Below is the established workflow mapping the chemical competition during an ARS-indicated complexometric EDTA titration.

Reaction logic for ARS-indicated complexometric EDTA titration.

Validated Analytical Methodologies

The following methods have been structured as self-validating systems , integrating causality and internal controls to ensure trustworthiness and repeatability.

Protocol A: Complexometric Titration of Thorium (IV) with EDTA

Mechanistic Rationale: Thorium (Th⁴⁺) rapidly precipitates as insoluble hydroxides at elevated pH levels. Therefore, analysis must take place at an acidic pH of 2.5–3.0. At this pH, ARS complexes with Thorium to form a vibrant pink solution. As standard EDTA is added, its higher thermodynamic stability constant allows it to sequentially strip Thorium from the ARS complex. Once all Thorium is sequestered by EDTA, the displaced ARS instantly returns to its natural, clear yellow state[4].

Self-Validating Checkpoint:

-

The "Blank-Matrix" Control: Always run a pH 3.0 water/indicator blank alongside the sample. If the blank exhibits a pink tint upon adding ARS, it confirms systemic trace heavy-metal contamination (often from inadequate glassware washing or compromised deionized water).

Step-by-Step Methodology:

-

Aliquot a sample containing 6 to 50 mg of Thorium into a titration flask and adjust the volume to approximately 25 mL using deionized water[4].

-

Add 2 drops of a 0.2% aqueous Alizarin Red S indicator solution[4].

-

Carefully adjust the solution's acidity using dilute ammonia until a distinct pink color emerges, verifying a pH of approximately 2.5[4].

-

Titrate with standardized 0.025 M EDTA (Na₂H₂Y). As the pink color begins to fade rapidly, pause and use a pH meter to strictly adjust the pH to 3.0[4].

-

Continue titrating dropwise. The exact endpoint is verified when the final trace of pink disappears, yielding a sharp transition to clear yellow[4].

Protocol B: Spectrophotometric Micro-Quantification of Aluminum (III)

Mechanistic Rationale: Direct titrations of Aluminum are notoriously inaccurate due to highly sluggish complexation kinetics. Instead, shifting to a spectrophotometric approach utilizing a disodium hydrogen phosphate-citric acid buffer (pH 4.6) creates an optimal environment where Al³⁺ forms a stable, water-soluble red complex with ARS. This precise pH buffer forcibly shifts the maximal absorbance peak from 420 nm (free dye) to 490 nm (metal-complex), allowing for high-throughput quantification without the lag of back-titration[5].

Self-Validating Checkpoint:

-

Iso-pH Conformation: Because ARS absorption is highly sensitive to acidity, verify the working buffer is exactly pH 4.60 ± 0.05. An out-of-specification pH will induce a natural conformational change in the dye, leading to artificially inflated absorbance readings (false positives).

Table 2: Optimum Parameters for Al³⁺ Spectrophotometric Assay

| Parameter | Optimal Condition | System Tolerance |

| Buffer System | Disodium hydrogen phosphate-citric acid | Must maintain tight pH buffering capacity[5]. |

| Reaction pH | 4.6 | ± 0.05 pH units[5]. |

| Analytical Wavelength | 490 nm | Shifted strictly from the 420 nm baseline[5]. |

| Linear Detection Range | 0.2 – 0.7 mg/mL Al³⁺ | Dilution required if outside this threshold[5]. |

Step-by-Step Methodology:

-

Prepare a 0.25 g/L ARS solution by dissolving 0.025 g of ARS in 50 mL of absolute ethanol, then dilute to 100 mL with deionized water[5].

-

In a 5.0 mL total reaction volume, sequentially combine 1.5 mL of the prepared ARS solution, 0.15 mL of the pH 4.6 buffer, and the Al³⁺ sample[5].

-

Allow the mixture to stand at room temperature for precisely 10 minutes to reach kinetic equilibrium[5].

-

Read the absorbance at 490 nm against a reagent blank. Map the values against an Aluminum standard calibration curve for precise mass quantification[5].

Protocol C: Quantitative Assessment of Matrix Calcification

Mechanistic Rationale: In pre-clinical models (e.g., assessing osteogenic differentiation in stem cells), measuring the deposition of extracellular calcium is vital. ARS binds extracellular calcium salts stochiometrically (1:1 ratio), forming a vivid orange-red precipitate[3]. Crucially, the ARS working solution must be adjusted to pH 4.1–4.3. If the pH is too acidic, bone mineral (hydroxyapatite) dissolves; if it is too alkaline, calcium hydroxide precipitates non-specifically[6].

Self-Validating Checkpoint:

-

Quantitative Acid Extraction: Visual microscopy of stained plates is subject to user bias. To validate findings, the protocol uses an active acidic extraction (10% acetic acid) to decouple the complex and release the bound dye back into the solution. This allows for objective, linear spectrophotometric quantification[6].

Step-by-Step Methodology:

-

Prepare a 2% (w/v) ARS working solution in distilled water and carefully adjust the pH to 4.1–4.3 using 0.5% ammonium hydroxide or dilute HCl[6]. Filter sterilize (0.22 µm) and store protected from light[6].

-

Wash cultured cells twice with PBS and fix with 4% paraformaldehyde for 15–20 minutes at room temperature[6].

-

Cover the sample completely with the ARS working solution and incubate in the dark for 20–30 minutes[6].

-

Wash gently with distilled water 3–5 times to eliminate any free, uncomplexed dye[6].

-

Quantification Phase: Add 1 mL of 10% acetic acid to the well and incubate for 15–30 minutes with gentle shaking[6].

-

Transfer the extracted liquid to a tube, centrifuge at 12,000 rpm for 10 minutes to pellet cellular debris, and measure the supernatant absorbance at 405–550 nm (utilizing the isobestic properties) against a standard curve[6].

References

-

Title: Use of Alizarin Red S for Histochemical Staining of Ca2+ in the Mouse; Some Parameters of the Chemical Reaction in vitro Source: karger.com URL: [Link]

-

Title: Titration of Thorium with Ethylenediaminetetraacetic Acid (J. J. Ford & J. S. Fritz, 1954) Source: iastate.edu URL: [Link]

- Source: google.com (Patents)

-

Title: 1,2-Dihydroxyanthraquinone-3-sulfonic acid | C14H8O7S | CID 8534 Source: nih.gov (PubChem) URL: [Link]

Sources

- 1. 1,2-Dihydroxyanthraquinone-3-sulfonic acid | C14H8O7S | CID 8534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alizarin red S mono sodiumsalt (C.I. 58005) visual transition interval 4.3-6.3 yellow pink, visual transition interval 9.4-12.0 brown-orange violet 130-22-3 [sigmaaldrich.com]

- 3. karger.com [karger.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. CN103994980A - Method for determination of aluminum ion content by alizarin red S complexation spectrophotometry - Google Patents [patents.google.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alizarin Red S (ARS) Background and Washing Protocols

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background, false positives, and peeling monolayers during Alizarin Red S (ARS) staining. ARS is an anthraquinone dye that chelates calcium ions to form a birefringent orange-red complex[1]. However, its tendency to non-specifically bind to extracellular matrix (ECM) proteins and plastic culture surfaces requires a mechanistic approach to protocol optimization.

This guide provides a self-validating system to troubleshoot, optimize, and quantitatively validate your osteogenesis assays.

Section 1: Core Troubleshooting & Scientific Causality (FAQ)

Q1: Why is the background of my entire plate completely red, making it impossible to see distinct calcified nodules? Mechanistic Cause: High background is almost exclusively driven by two factors: improper dye pH or inadequate washing buffers. ARS binding is highly pH-dependent. If the ARS solution deviates from pH 4.1–4.3, the dye will precipitate non-specifically across the basic proteins of the ECM and the plastic surface[1]. Solution:

-

Always verify the ARS working solution is strictly pH 4.1–4.3. Adjust with 0.1% Ammonium Hydroxide or dilute HCl prior to sterile filtering[1].

-

Limit staining time strictly to 20–30 minutes at room temperature[2].

Q2: Should I use PBS or deionized water (diH₂O) to wash away excess ARS? Mechanistic Cause: Using PBS to wash the plate after adding ARS is a common protocol error that guarantees high background. PBS contains high concentrations of phosphate. When residual ARS and loose calcium interact with phosphate ions, it causes secondary calcium phosphate precipitation directly in the well, trapping the red dye[3]. Solution:

-

Pre-fixation: Wash cells with 1x PBS (without Ca²⁺/Mg²⁺) to remove serum proteins[4].

-

Post-staining: Wash exclusively with diH₂O to remove free dye without introducing disruptive salts[3].

Q3: My calcified cell monolayer peels off during the washing steps. How can I prevent this? Mechanistic Cause: Differentiating mesenchymal stem cells (MSCs) and osteoblasts synthesize dense, rigid mineralized nodules. As these nodules grow, the underlying cell monolayer becomes highly fragile, making it prone to physical detachment during liquid handling[5]. Aggressive pipetting easily shears this fragile layer. Solution:

-

Fix cells thoroughly (e.g., 4% Paraformaldehyde for 15–30 minutes) to crosslink the ECM prior to staining[1].

-

Never pipette wash buffers directly onto the cells. Gently trickle diH₂O down the sidewall of the well.

-

Use a gentle "rocking" motion rather than aggressive agitation during washes[6].

Section 2: Step-by-Step Optimized Washing & Extraction Protocol

To create a reproducible and self-validating system, follow this standardized methodology for washing and preparing the plate for either qualitative imaging or quantitative extraction.

Phase 1: Precision Washing (Eliminating Background)

-

Aspirate Dye: Carefully aspirate the ARS working solution (40 mM, pH 4.1) from the plate using a low-suction vacuum.

-

Gentle Flooding: Gently dispense diH₂O down the sidewall of the well to avoid disturbing the matrix[6].

-

Rocking Wash: Place the plate on an orbital shaker at a very low speed (rocking) for 5 minutes[6]. Aspirate the diH₂O.

-

Repeat: Repeat the diH₂O wash 4 to 5 times until the wash solution is completely clear and no unbound dye remains[3].

-

Tilt & Pool (Critical Step): Tilt the plate at a 45-degree angle for 2 minutes. This allows microscopic droplets of excess water trapped within the dense matrix to pool at the bottom edge. Aspirate this pooled fluid completely to prevent dye leaching[7].

Phase 2: Quantitative Extraction If visual inspection yields ambiguous results due to high well-to-well variability, visual data must be validated quantitatively. ARS can be stripped from the calcium nodules at a low pH and measured spectrophotometrically[3].

Experimental workflow for the recovery and quantification of ARS via Acetic Acid Extraction.

Section 3: Quantitative Data Presentation (Method Comparison)

When selecting an extraction method, you must balance sensitivity with throughput. While Cetylpyridinium Chloride (CPC) is standard, Acetic Acid extraction is vastly superior for low-signal or high-background troubleshooting because it avoids signal saturation[3].

Table 1: Comparative Summary of ARS Quantification Methods

| Metric / Parameter | 10% Acetic Acid Extraction | 10% CPC (Cetylpyridinium Chloride) |

| Solubilization Mechanism | Low pH dissolution of calcified minerals followed by thermal disruption[3]. | Cationic surfactant-mediated dye desorption from calcium[1]. |

| Optimal Wavelength | 405 nm[7] | 550 nm – 562 nm[5] |

| Sensitivity Profile | Extremely high (Linear response from 30 µM to 4 mM ARS)[7]. | Moderate (Prone to saturation at high calcium concentrations). |

| Labor & Throughput | Highly laborious (Requires scraping, heating, centrifuging, and neutralizing)[8]. | High throughput (Add reagent, incubate, and read directly)[5]. |

| Best Used For... | Troubleshooting weak mineralization, distinguishing real signal from background[3]. | Robustly mineralized cultures with minimal background noise. |

References

*[5] "How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation" - Cyagen OriCell. 5 *[1] "Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues" - Alfa Chemistry. 1 *[6] "Osteogenesis Quantitation Kit - MilliporeSigma" - Sigma-Aldrich. 6 *[4] "Osteogenic Differentiation Protocol" - iXCells Biotechnologies.4 *[8] "Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts" - PubMed Central. 8 *[7] "Alizarin Red S Staining Quantification Assay (ARed-Q)" - 3H Biomedical.7 *[3] "An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction" - Analytical Biochemistry (UMass). 3 *[2] "Alizarin Red S Stain (2%)" - ScienCell Research Laboratories. 2

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. bio.umass.edu [bio.umass.edu]

- 4. ixcellsbiotech.com [ixcellsbiotech.com]

- 5. oricellbio.com [oricellbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 3-Alizarinsulfonic Acid Disodium Salt (Alizarin Red S) Solutions

Welcome to our dedicated technical support guide for 3-Alizarinsulfonic acid disodium salt, commonly known as Alizarin Red S (ARS). This resource is designed for researchers, scientists, and professionals in drug development who utilize ARS solutions and may encounter challenges with solution stability, particularly the formation of crystals. Our goal is to provide not just procedural instructions, but also the underlying scientific rationale to empower you to effectively troubleshoot and prevent common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've prepared a 2% Alizarin Red S stock solution in water, and after a few days in the refrigerator, I see orange-red, needle-like crystals forming. What is causing this?

A1: Crystal formation in Alizarin Red S solutions is a common issue that typically points to one or more of the following factors:

-

Incorrect pH: This is the most frequent cause. Alizarin Red S is an acid-base indicator with pH-dependent solubility.[1][2] The recommended pH for a stable staining solution is a narrow range of 4.1 to 4.3.[3][4][5][6] Deviation outside this range can significantly decrease its solubility in an aqueous solution, leading to precipitation over time, especially at lower storage temperatures.

-

Sub-optimal Storage Temperature: While refrigeration at 2-8°C is recommended to maintain the chemical stability of the dye, it also lowers the kinetic energy of the solvent molecules, which can promote precipitation of a supersaturated or near-saturated solution.[3][4]

-

High Concentration: A 2% (w/v) solution is relatively concentrated. While achievable, it approaches the solubility limit under certain conditions, making it more susceptible to crystallization if other factors like pH are not perfectly optimized.

-

Purity of Water: The use of distilled or deionized water is crucial. The presence of certain metal ions in tap water can lead to the formation of insoluble salts with the alizarin sulfonate.

-

Evaporation: If the container is not sealed tightly, solvent evaporation can increase the concentration of the solute, leading to supersaturation and subsequent crystallization.

Q2: Why is the pH range of 4.1-4.3 so critical for Alizarin Red S solution stability?

A2: The pH is critical due to the molecular structure of Alizarin Red S, which contains hydroxyl and sulfonate functional groups.[7] The protonation state of these groups, and thus the overall charge and polarity of the molecule, is dictated by the pH of the solution. The pKa values for Alizarin Red S are approximately 5.49 and 10.85.[1] The specified pH range of 4.1-4.3 represents a "sweet spot" that balances the molecule's charge for optimal solubility in water while also being essential for its specific chelation with calcium ions during staining procedures.[5] Outside this range, the equilibrium can shift towards less soluble forms of the molecule, promoting aggregation and crystallization.

Q3: My Alizarin Red S solution has already formed crystals. Is it still usable? How can I redissolve them?

A3: Yes, the solution can often be salvaged. Here’s a recommended procedure:

-

Gentle Warming: Warm the solution in a water bath at 37°C.[8] Swirl the container gently to aid dissolution. Do not overheat, as high temperatures can degrade the dye.

-

pH Re-verification and Adjustment: Once the crystals have redissolved, allow the solution to cool to room temperature. Re-check the pH using a calibrated pH meter. It is highly likely that the pH has drifted. Carefully adjust it back to the 4.1-4.3 range using dilute (0.1% - 0.5%) ammonium hydroxide or hydrochloric acid.[3][4] Add the acid/base dropwise while stirring.

-

Filtration: After pH adjustment, filter the solution through a 0.22 µm syringe filter.[3][4][9] This will remove any remaining micro-precipitates or dust particles that could act as nucleation sites for new crystal growth.

-

Proper Storage: Store the rejuvenated solution in a tightly sealed, light-protected container at 2-8°C.[3][4]

If the crystals do not redissolve with gentle warming and pH adjustment, it is best to discard the solution and prepare a fresh batch, paying close attention to the preparation protocol.

Troubleshooting Guide: Preventing Crystal Formation

This guide provides a systematic approach to preparing and storing your Alizarin Red S solutions to ensure they remain crystal-free and effective for your experiments.

Issue: Crystal Precipitation During or After Preparation

| Potential Cause | Scientific Rationale | Recommended Solution |

| Incorrect pH | The solubility of Alizarin Red S is highly dependent on pH. Outside the optimal range of 4.1-4.3, the molecular structure's charge distribution changes, reducing its interaction with water molecules and leading to precipitation.[1] | Use a calibrated pH meter to meticulously adjust the pH to 4.1-4.3 with dilute ammonium hydroxide or HCl.[3][5][10] Use a fresh bottle of ammonium hydroxide for best results. |

| Incomplete Initial Dissolution | If the powder is not fully dissolved initially, the undissolved particles can act as nucleation sites, promoting further crystallization, especially upon cooling. | Ensure the powder is completely dissolved before proceeding with pH adjustment. Use a magnetic stirrer and allow sufficient time for dissolution. Gentle warming to 37°C can aid this process.[8] |

| Solution Contamination | Particulates (dust, fibers) or residual contaminants in glassware can serve as surfaces for crystal nucleation. | Use scrupulously clean glassware. Filter the final solution through a 0.22 µm filter to remove any potential nucleants.[4][9] |

| Sub-optimal Storage | Storing at room temperature for extended periods can encourage microbial growth, while freezing can cause the dye to fall out of solution. Light can cause photodegradation. | Store the solution in a dark, tightly sealed container at 2-8°C.[3][4] For long-term storage, consider aliquoting and storing at -20°C for up to one month or -80°C for up to six months, though re-dissolution may be necessary upon thawing.[9] |

Experimental Protocol: Preparation of a Stable 2% Alizarin Red S Stock Solution

This protocol is designed to maximize the stability and longevity of your ARS solution.

Materials:

-

Alizarin Red S powder (CAS 130-22-3)

-

High-purity distilled or deionized water

-

0.1% Ammonium Hydroxide (NH₄OH)

-

0.1% Hydrochloric Acid (HCl)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask and graduated cylinders

-

Sterile 0.22 µm syringe filter

-

Sterile, light-blocking storage bottle

Step-by-Step Methodology:

-

Weighing: Accurately weigh 2.0 grams of Alizarin Red S powder.

-

Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of distilled water. Place a magnetic stir bar in the beaker and stir on a magnetic plate until the powder is fully dissolved. This may take some time. Gentle warming to 37°C can be applied if necessary.

-

Transfer and Volume Adjustment: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with small volumes of distilled water and add the rinsate to the flask. Bring the final volume to exactly 100 mL with distilled water.

-

pH Adjustment (Critical Step): Transfer the solution back to a beaker for pH measurement. Place the calibrated pH electrode in the solution. Dropwise, add 0.1% NH₄OH or 0.1% HCl while continuously stirring and monitoring the pH. Adjust the pH to be precisely within the 4.1-4.3 range.[3][5][6]

-

Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into the final sterile, light-blocking storage bottle.[4][9] This step removes any remaining micro-particulates and sterilizes the solution for cell culture applications.

-

Labeling and Storage: Label the bottle clearly with the name of the solution, concentration, preparation date, and your initials. Store at 2-8°C.[3][4] A properly prepared solution should be stable for at least one month.[3]

Visualizing the Troubleshooting Workflow

To aid in diagnosing issues with your Alizarin Red S solution, the following workflow diagram outlines the key decision points and corrective actions.

Caption: Interdependent factors for a stable Alizarin Red S solution.

References

-

Bancroft, J.D. and Stevens A. (1982) Theory and practice of histological techniques, Ed. Churchill Livingstone, Edinburgh & London, UK. [Link: [Link]]

-

Carson F. (1990) Histotechnology: A Self-Instructional Text, pp 226-227, ASCP, Ill. [Link: [Link]]

-

Gregory C.A., Gunn W.G., Peister A., Prockop D.J. (2004) An Alizarin Red-Based Assay of Mineralization by Adherent Cells in Culture: Comparison with Cetylpyridinium Chloride Extraction. Anal. Biochem. 329(1):77-84. [Link: [Link]]

-

McGhee Russel (StainsFile) Alizarin Red S for Calcium. [Link: [Link]]

-

Paul, B., Guchhait, N., & Chakraborty, S. (2023). Sorption of Alizarin Red S and Methylene Blue on Halloysite from Single and Mixed Solutions. Minerals, 13(4), 543. [Link: [Link]]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. webpath.med.utah.edu [webpath.med.utah.edu]

- 6. healthsciences.usask.ca [healthsciences.usask.ca]

- 7. Structural and Vibrational Characterizations of Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. stainsfile.com [stainsfile.com]

Validation & Comparative

Beyond Alizarin Red S: A Comparative Guide to Advanced Fluorescent Calcium Probes

Calcium (

For decades, Alizarin Red S (ARS) has served as the gold standard for quantifying extracellular calcium deposits. However, its significant analytical limitations have driven a modern shift toward fluorescent calcium probes[3][4]. This guide objectively compares the mechanisms, limitations, and performance of ARS against modern fluorescent alternatives—both for longitudinal mineralization assays (e.g., Calcein, OsteoSense) and rapid intracellular signaling (e.g., Fluo-4 AM).

Mechanistic Foundations and the Limitations of Alizarin Red S

Alizarin Red S is an anthraquinone derivative that chelates directly with calcium cations to form a birefringent, bright red complex[4]. While historically reliable for basic osteogenic screening, relying exclusively on ARS introduces several critical bottlenecks in advanced research:

-

The Endpoint Limitation (Destructive Testing): ARS requires formalin or paraformaldehyde cell fixation prior to staining. Consequently, longitudinal tracking of a single culture well is impossible[4]. Researchers must sacrifice separate cell populations at Days 7, 14, and 21, introducing significant well-to-well and biological variance into their statistical models.

-

Moderate Sensitivity: ARS struggles to detect early-stage osteogenic commitment. It requires macroscopic aggregation of calcium phosphate to produce a quantifiable colorimetric or phase-contrast signal. This moderate sensitivity often obscures the early, nuanced effects of novel drug compounds[3].

-

Extraction-Dependent Quantification: To quantify ARS, the bound dye must be eluted using harsh solvents like 10% acetic acid (heating required) or cetylpyridinium chloride (CPC)[5]. This introduces handling errors, limits high-throughput scalability, and yields lower signal-to-noise ratios compared to direct fluorometric plate readers.

-

Incapable of Intracellular Tracking: ARS binds tightly to insoluble calcium salts. It is entirely useless for detecting dynamic, soluble intracellular

fluxes typical in GPCR activation or ion channel screens[2].

The Fluorescent Paradigm Shift

To overcome the static, low-sensitivity nature of ARS, application scientists utilize targeted fluorescent probes categorized by their spatial and temporal targets.

A. Extracellular Mineralization Probes (Live-Cell Osteogenesis)

-

Calcein (Direct Calcium Binding): Unlike its viability-staining esterified counterpart (Calcein AM), pure calcein is a fluorescent chromophore that binds directly to extracellular calcium in growing hydroxyapatite crystals[6]. Because it does not require cellular fixation, researchers can add calcein to the culture medium, track early mineralization events continuously using live-cell imagers (e.g., IncuCyte), and reuse the exact same cells for later time points[7].

-

OsteoSense / Bisphosphonate Probes: Bisphosphonate-conjugated fluorophores (such as IVISense Osteo 680) possess a hyper-affinity for hydroxyapatite. Critically, these probes emit in the Near-Infrared (NIR) spectrum (680–800 nm), allowing a seamless transition from in vitro osteoblast cultures to in vivo whole-animal tomographic imaging without background autofluorescence interference[8][9].

B. Intracellular Calcium Indicators (Real-Time Signaling)

-

Fluo-4 AM: For high-throughput drug screening measuring intracellular

release, Fluo-4 AM is the standard. The non-fluorescent acetoxymethyl (AM) ester modification allows the probe to passively cross the lipid bilayer. Once inside, cytoplasmic esterases cleave the AM group, trapping the probe. Upon binding freengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mechanistic distinction: Extracellular matrix binding (ARS) vs. Intracellular AM-ester cleavage (Fluo-4)

Head-to-Head Performance Comparison

To facilitate experimental design, the table below summarizes the technical specifications of ARS against its primary fluorescent alternatives.

| Feature | Alizarin Red S (ARS) | Calcein | OsteoSense 680 (NIR) | Fluo-4 AM |

| Primary Target | Extracellular Calcium Salts | Extracellular Calcium Salts | Hydroxyapatite Matrix | Intracellular Free |

| Biological Readout | Endpoint Osteogenesis | Real-Time Osteogenesis | In vivo & In vitro Bone Remodeling | Receptor Activation / Ion Flux |

| Cell State | Fixed (Destructive) | Live (Non-destructive) | Live (Non-destructive) | Live (Short-term assays) |

| Detection Method | Brightfield / Absorbance (405nm) | Fluorescence (Ex 494 / Em 517) | NIR Fluorescence (Ex 668 / Em 687) | Fluorescence (Ex 494 / Em 516) |

| Sensitivity Limit | Moderate (Misses early deposits) | High (Detects micro-crystals) | Ultra-High (Translational imaging) | Extremely High (>100x signal jump) |

| Throughput/Workflow | Laborious (Requires acid extraction) | Seamless (Direct plate reading) | Seamless (Direct imaging) | High-Throughput (Robotics compatible) |

Validated Experimental Methodologies

Trustworthy data relies on reproducible methodologies. Below are self-validating, step-by-step protocols emphasizing the causality behind specific procedural choices.

Protocol A: Endpoint Mineralization via Alizarin Red S (Baseline)

The causal logic: Cells must be thoroughly washed of residual culture medium to prevent background precipitation. Acetic acid is utilized during extraction to fully solubilize the ARS-calcium chelate for photometric quantification.

-

Preparation: Formulate 2% (w/v) Alizarin Red S in Milli-Q water. Crucial: Adjust pH strictly to 4.1–4.3 using 0.1% Ammonium Hydroxide. ARS binding is highly pH-dependent; alkaline conditions will cause non-specific precipitation[4].

-

Fixation: Wash differentiated cells twice with sterile PBS. Fix with 4% Paraformaldehyde for 15 minutes at room temperature. Wash three times with distilled water.

-

Staining: Incubate fixed cells with the ARS working solution for 20–30 minutes in the dark.

-

Washing: Wash 4–5 times with distilled water until the wash solution runs clear to eliminate unbound dye.

-

Extraction (For Quantification): Add 10% Acetic acid to the monolayer, incubate with gentle shaking for 30 minutes, heat to 85°C for 10 minutes to extract the dye, neutralize with 10% Ammonium Hydroxide, and read absorbance at 405 nm[10].

Protocol B: Live-Cell Longitudinal Mineralization via Calcein

The causal logic: By avoiding fixation and using a bio-compatible fluorophore, a single well can be measured iteratively, massively increasing statistical power by permitting repeated-measures ANOVA.

-

Preparation: Prepare a low-concentration working solution of Calcein (e.g., 1–5 µg/mL) in standard growth medium[7]. (Note: Ensure this is unmodified Calcein, NOT Calcein AM, as you are targeting extracellular deposits).

-

Staining: Add the Calcein-supplemented medium directly to the live cells on evaluation days (e.g., Days 7, 14, and 21)[6]. Incubate overnight or for a minimum of 4 hours at 37°C in a

incubator. -

Imaging: Exchange the media for fresh, dye-free media to reduce background. Image live cultures directly on a fluorescence microscope or high-content imager (e.g., IncuCyte) using standard FITC/GFP filter sets (Ex ~494 nm / Em ~517 nm)[4].

Protocol C: Intracellular Calcium Flux via Fluo-4 AM

The causal logic: Fluo-4 AM requires pluronic acid to remain soluble in aqueous buffers. Washing steps must remove extracellular calcium and serum esterases to prevent premature dye cleavage outside the cell.

-

Dye Solubilization: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1–5 mM[2]. Mix 1 µL of stock with 1 µL of 20% Pluronic F-127 to ensure the lipophilic dye disperses evenly in an aqueous buffer.

-

Loading Buffer: Dilute the mixture into a physiological buffer (e.g., HBSS with Calcium/Magnesium, buffered with HEPES) to achieve a final working concentration of 1–5 µM[11]. Avoid using serum, as serum esterases will prematurely cleave the AM group[12].

-

Incubation: Remove culture medium, wash cells, and incubate with the Loading Buffer for 30–60 minutes at 37°C. Optional: Add Probenecid (an anion transport inhibitor) to prevent the cells from actively pumping the dye back out into the medium[13][14].

-

De-esterification Wash: Remove the loading buffer and wash cells three times with fresh buffer to remove non-internalized dye. Incubate for an additional 20 minutes to allow cellular esterases to fully cleave the AM ester[11].

-

Detection: Monitor baseline fluorescence (Ex: 488 nm, Em: 516 nm). Inject target agonist (e.g., GPCR ligand) and record the rapid kinetic spike in fluorescence.

Decision Matrix

The decision to transition away from ARS should be driven by the specific biological question. The diagram below maps the logic path for choosing the optimal calcium assay.

Calcium Detection Decision Matrix: Aligning analytical intent with specific probe technologies based on timescale and biological compartment.

References

- Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC. National Institutes of Health (NIH).

- A Comparative Analysis of Alizarin Red S and Calcein Staining for Researchers. Benchchem.

- An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction. Sci-Hub.

- Calcein Binding to Assess Mineralization in Hydrogel Microspheres - PMC. National Institutes of Health (NIH).

- Comparison of the efficiency of calcein versus Alizarin Red to detect mineralized areas of osteoblast culture. ResearchGate.

- Osteogenic Potential of Osteolforte: Gene and Protein-Level Evaluation in Human Bone Marrow Stromal Cells. MDPI.

- Near-Infrared Optical Imaging for Monitoring the Regeneration of Osteogenic Tissue-Engineered Constructs - PMC. National Institutes of Health (NIH).

- IVISense Osteo 680 Fluorescent Probe (OsteoSense). Revvity.

- Fluo-4 AM Protocol. Hello Bio.

- Fluo-4 AM Ester - Product Information. Biotium.

- Fluo-4 Calcium Imaging Kit. Thermo Fisher Scientific.

- Fluo-4 AM Product Info. ApexBio.

- Enhanced osteogenesis of human urine-derived stem cells. Frontiers.

- FAQs for Live-Cell Dyes - Fluo-4, AM. Thermo Fisher Scientific.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biotium.com [biotium.com]

- 3. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sci-Hub. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction / Analytical Biochemistry, 2004 [sci-hub.red]

- 6. Calcein Binding to Assess Mineralization in Hydrogel Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Near-Infrared Optical Imaging for Monitoring the Regeneration of Osteogenic Tissue-Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Frontiers | Enhanced osteogenesis of human urine-derived stem cells by direct delivery of 30Kc19α–Lin28A protein [frontiersin.org]

- 11. apexbt.com [apexbt.com]

- 12. Fluo-4, AM, cell permeant - FAQs [thermofisher.com]

- 13. hellobio.com [hellobio.com]

- 14. assets.fishersci.com [assets.fishersci.com]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.